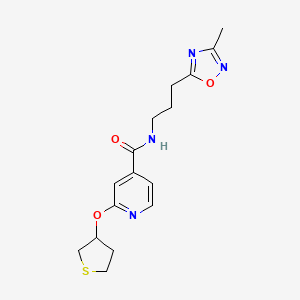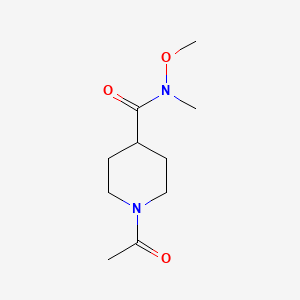
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1,2,4-oxadiazoles and their derivatives are synthesized through various chemical reactions and are characterized by their structural and physicochemical properties. These compounds are of interest due to their potential applications in creating new materials and pharmaceuticals. For instance, the synthesis and characterization of 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been explored for their antibacterial and antifungal activities (Dhore & Thorat, 2012). Additionally, molecular wires with pi-extended ethynyl- and butadiynyl-1,3,4-oxadiazole derivatives have been synthesized, demonstrating their potential in optoelectronic applications (Wang et al., 2006).
Biological Applications
The biological applications of 1,2,4-oxadiazole derivatives extend to their use as antimicrobial, anticancer, and anti-inflammatory agents. A study on the synthesis of novel 2-Aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles and their antimicrobial evaluation highlights the potential of these compounds in combating microbial infections (Sindhu et al., 2013). Furthermore, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anticancer activities, showcasing the therapeutic potential of these compounds (Redda & Gangapuram, 2007).
Physicochemical and Material Science Applications
The physicochemical properties of 1,2,4-oxadiazole derivatives make them suitable candidates for material science applications. For instance, the thermolysis of N-arylnicotinamide oximes has been studied to understand the formation of various heterocyclic compounds, which could have implications for the development of new materials with specific properties (Gaber et al., 2012).
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-19-14(23-20-11)3-2-6-18-16(21)12-4-7-17-15(9-12)22-13-5-8-24-10-13/h4,7,9,13H,2-3,5-6,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETLUCXIZVDJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)

![ethyl 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2597534.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2597538.png)

![N-[1-[1-[2-(4-Fluorophenoxy)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2597542.png)
![N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2597543.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)


![2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2597548.png)

![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)